Pent-2-ynyloxirane
CAS No.: 56956-21-9
Cat. No.: VC18442425
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56956-21-9 |
|---|---|
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 g/mol |
| IUPAC Name | 2-pent-2-ynyloxirane |
| Standard InChI | InChI=1S/C7H10O/c1-2-3-4-5-7-6-8-7/h7H,2,5-6H2,1H3 |
| Standard InChI Key | KJJIVFBKAQJUMY-UHFFFAOYSA-N |
| Canonical SMILES | CCC#CCC1CO1 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemistry
Pent-2-ynyloxirane has the molecular formula C₇H₁₀O, comprising a pent-2-ynyl chain (CH₂C≡CCH₂CH₃) attached to an oxirane ring. The epoxide’s strained geometry results in bond angles of approximately 60° at the oxygen atom, rendering it highly reactive toward nucleophilic and electrophilic agents . The presence of the alkyne moiety introduces additional electronic effects, including sp-hybridization-induced electron withdrawal, which may influence regioselectivity in ring-opening reactions.
Table 1: Estimated Physicochemical Properties of Pent-2-ynyloxirane
Synthesis Strategies
Epoxidation of Pent-2-yne Derivatives
The synthesis of Pent-2-ynyloxirane can be inferred from methods used for analogous compounds. For example, silylated vinyloxiranes are synthesized via epoxidation of alkenes using peracids or catalytic oxidation . Similarly, asymmetric epoxidation techniques, such as the Katsuki-Sharpless method, could be adapted for alkynes. In one approach, pent-2-yne might undergo epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the target epoxide with retention of stereochemistry .
Halohydrin Route
An alternative pathway involves the formation of a halohydrin intermediate. Treatment of pent-2-yn-1-ol with a halogen (e.g., Br₂ or Cl₂) in water generates a bromo- or chlorohydrin, which undergoes base-induced cyclization to form the epoxide. This method is particularly effective for introducing functional groups adjacent to the oxirane ring.
Reactivity and Chemical Transformations
Nucleophilic Ring-Opening Reactions
The strained oxirane ring in Pent-2-ynyloxirane undergoes nucleophilic attack at the less substituted carbon due to electronic and steric factors. For instance:
-
Ammonolysis: Reaction with benzylamine in the presence of titanium tetra-isopropoxide yields amino alcohols, as demonstrated in silylated vinyloxirane systems .
-
Acid-Catalyzed Hydrolysis: Treatment with aqueous HCl opens the epoxide ring, producing a vicinal diol. The alkyne moiety remains inert under these conditions.
Alkyne-Specific Reactions
The pent-2-ynyl group participates in characteristic alkyne reactions:
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, yielding pent-2-enyloxirane.
-
Cycloadditions: The alkyne engages in [2+2] or [4+2] cycloadditions with dienes or ketenes, forming complex polycyclic structures .
Applications in Organic Synthesis
Intermediate for Natural Product Synthesis
Epoxides like Pent-2-ynyloxirane serve as precursors in the synthesis of bioactive molecules. For example, the 16S,17S-epoxy-protectin intermediate, a lipid mediator, is synthesized via stereoselective epoxidation of polyunsaturated fatty acids . Similarly, Pent-2-ynyloxirane could be functionalized to produce prostaglandin analogs or terpene derivatives.
Polymer Chemistry
The reactivity of the epoxide ring enables its use in polymerization reactions. Copolymerization with diols or diamines generates polyether or polyurethane networks, with the alkyne group providing sites for post-polymerization modifications (e.g., click chemistry).
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective epoxidation methods for alkynes remains a challenge. Advances in organocatalysts or transition-metal complexes (e.g., vanadium or manganese salen catalysts) could enable access to chiral Pent-2-ynyloxirane derivatives .
Biomedical Applications
Exploring the bioactivity of Pent-2-ynyloxirane-derived compounds, particularly in inflammation resolution or antimicrobial activity, warrants investigation. The compound’s potential to inhibit enzymes like GAPDH, as seen in ISOPOOH analogs , highlights a promising avenue for drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume